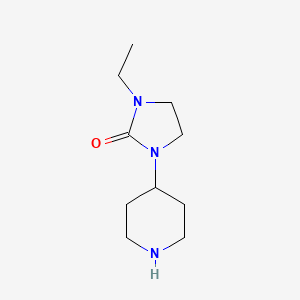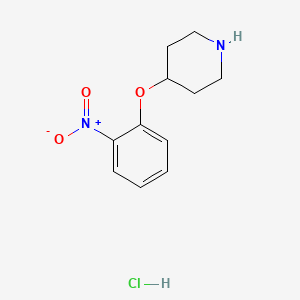
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C10H20N3O . It is a solid substance and is used as a synthetic fragment for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in a variety of chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 169.23 .Scientific Research Applications
Antimicrobial Studies
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one derivatives have been synthesized and characterized, demonstrating significant in vitro antimicrobial activity. Notably, some compounds within this group exhibited substantial antibacterial and antifungal properties, comparable to standard drugs in certain cases. These findings suggest a potential application of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014; Khalid et al., 2016).
Anti-Alzheimer's Agents
Compounds related to this compound have been explored as potential anti-Alzheimer's agents. A series of N-benzylated derivatives were synthesized, and some showed promising results in in-vivo and in-vitro evaluations, indicating their potential utility in managing Alzheimer's disease (Gupta et al., 2020).
Antitumor and Antigrowth Properties
Certain derivatives have been found to selectively inhibit in vitro tumor growth, specifically in glioblastoma multiforme, a particularly aggressive brain tumor. These compounds induced cell death primarily through necrosis and late apoptosis mechanisms, providing insights into potential therapeutic strategies for cancer treatment, especially brain tumors (da Silveira et al., 2017).
Synthesis and Characterization of Novel Compounds
The chemical synthesis and structural characterization of new derivatives of this compound have been extensively studied. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various biological and pharmacological contexts (Lv et al., 2017; Matys et al., 2015).
Chemosensitizers for Antibiotic Resistance
Some this compound derivatives have been evaluated for their ability to enhance the effectiveness of antibiotics against resistant strains of bacteria, like MRSA. This research is critical in the context of rising antibiotic resistance and highlights the potential of these compounds to serve as chemosensitizers, possibly restoring the efficacy of existing antibiotics (Matys et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-ethyl-3-piperidin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-2-12-7-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCZFMVNPZRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)








![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
